molecular formula C9H10N2O2 B148141 N-(2-amino-2-oxo(213C)ethyl)benzamide CAS No. 137248-42-1

N-(2-amino-2-oxo(213C)ethyl)benzamide

Cat. No. B148141
M. Wt: 179.18 g/mol
InChI Key: AZKKVZSITQZVLP-VJJZLTLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-2-oxo(213C)ethyl)benzamide is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It is also known as AOE or 2-AOE and is a derivative of benzamide. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and potential applications in various fields.

Mechanism Of Action

The mechanism of action of N-(2-amino-2-oxo(213C)ethyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor effects.

Biochemical And Physiological Effects

N-(2-amino-2-oxo(213C)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-amino-2-oxo(213C)ethyl)benzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new drugs and therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-amino-2-oxo(213C)ethyl)benzamide. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs and therapies. Additionally, further research is needed to optimize the synthesis method of this compound, which may improve its solubility and make it more suitable for use in lab experiments.

Synthesis Methods

The synthesis of N-(2-amino-2-oxo(213C)ethyl)benzamide involves the reaction of 2-(2-aminoacetyl)benzoic acid with acetic anhydride and phosphoric acid. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2-amino-2-oxo(213C)ethyl)benzamide has been used in various scientific research applications, including studies related to the development of new drugs and therapies. This compound has been shown to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

137248-42-1

Product Name

N-(2-amino-2-oxo(213C)ethyl)benzamide

Molecular Formula

C9H10N2O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-(2-amino-2-oxo(213C)ethyl)benzamide

InChI

InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1

InChI Key

AZKKVZSITQZVLP-VJJZLTLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC[13C](=O)N

SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N

synonyms

Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI)

Origin of Product

United States

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